3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid
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Overview
Description
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid is an organic compound with the molecular formula C16H16O2S It is characterized by the presence of a benzoic acid moiety linked to a 2,4-dimethylphenyl group through a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2,4-dimethylthiophenol with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2,4-dimethylthiophenol reacts with a benzyl halide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzonitrile: Contains a nitrile group instead of a carboxylic acid.
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzyl alcohol: The carboxylic acid group is reduced to an alcohol.
Uniqueness
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid is unique due to the presence of both a carboxylic acid and a sulfanyl group, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDOPDPXZSEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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